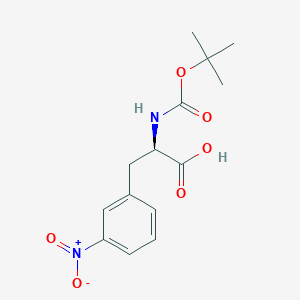

Boc-3-Nitro-D-phenylalanine

Descripción general

Descripción

Boc-3-Nitro-D-phenylalanine is used as a reagent in the synthesis of new cyclic plasmin inhibitors with excellent potency and selectivity .

Molecular Structure Analysis

The this compound molecule contains a total of 40 bonds. There are 22 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

The molecular weight of this compound is 310.30 g/mol . Other physical and chemical properties are not detailed in the available resources.Aplicaciones Científicas De Investigación

Self-Assembly and Material Science Applications : Boc-3-Nitro-D-phenylalanine has been studied for its self-assembling properties. For instance, it was combined with Boc-L-phenylalanyl-L-tyrosine in solution and electrospun fibers, exploring its potential in material science (Baptista et al., 2022).

Biochemistry and Protein Synthesis : This compound was used in mischarging Escherichia coli tRNAPhe with a photoactivatable analogue of phenylalanine, showing its application in the study of protein synthesis and biochemistry (Baldini et al., 1988).

Chemical Ligation Techniques : It has been utilized in native chemical ligation processes. The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, for instance, enabled native chemical ligation at phenylalanine, an important step in peptide and protein synthesis (Crich & Banerjee, 2007).

Synthetic Applications in Organic Chemistry : The compound's utility in synthesizing β2,3-amino acids with alkyl side chains has been demonstrated, indicating its role in the development of novel amino acids and derivatives (Longobardo et al., 2015).

Corrosion Inhibition : In the field of material science, Boc-phenylalanine (a related compound) was found to significantly inhibit the corrosion of brass in nitric acid solution, hinting at potential applications in corrosion prevention and materials protection (Abed et al., 2002).

Drug Intermediates and Synthesis : Its use in synthesizing drug intermediates, such as 6-nitro-L-DOPA from 3,4-dihydroxyl-L-phenylalanine, has been documented, showing its significance in pharmaceutical synthesis (Cheng, 2011).

Biomedical Applications : It has been used in the synthesis of isothiocyanatopeptide bifunctional chelating agents for coupling to monoclonal antibodies, indicating its potential in the development of diagnostic and therapeutic agents (Ram & Buchsbaum, 1996).

DNA Sequencing and FRET Applications : this compound has been utilized in creating FRET cassettes and terminators for DNA sequencing, demonstrating its utility in genetic research and molecular biology (Nampalli et al., 2002).

Safety and Hazards

When handling Boc-3-Nitro-D-phenylalanine, it’s advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Mode of Action

The mode of action of Boc-3-Nitro-D-phenylalanine is primarily through its self-assembly into nanostructures . This compound has been found to form nanotubes, which further self-assemble into microtapes . This self-assembly is a key part of its interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by this compound are related to its self-assembly into nanostructures .

Result of Action

The result of this compound’s action is the formation of nanostructures through self-assembly . These nanostructures exhibit optical absorption and photoluminescence, indicating quantum confinement due to nanostructure formation . When embedded into electrospun fibers, these dipeptides generate high output voltages through the piezoelectric effect .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the solvent used can affect the type of nanostructures formed through self-assembly . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other compounds .

Análisis Bioquímico

Biochemical Properties

It is known that phenylalanine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and properties of the derivative.

Cellular Effects

Phenylalanine and its derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that phenylalanine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of biochemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of biochemical compounds can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .

Metabolic Pathways

Phenylalanine and its derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Biochemical compounds can be transported and distributed in various ways, potentially interacting with transporters or binding proteins and affecting their localization or accumulation .

Subcellular Localization

Biochemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTGPXDXLMNQKK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426508 | |

| Record name | Boc-3-Nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158741-21-0 | |

| Record name | Boc-3-Nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

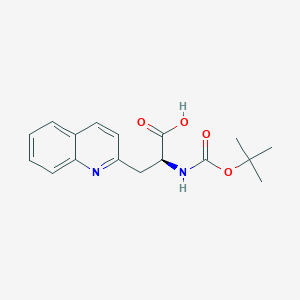

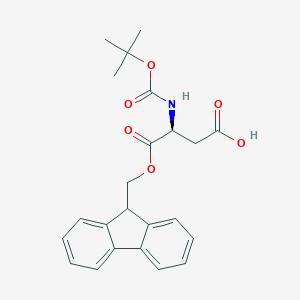

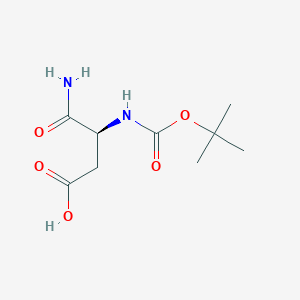

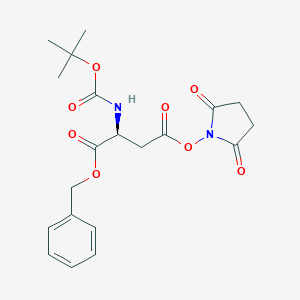

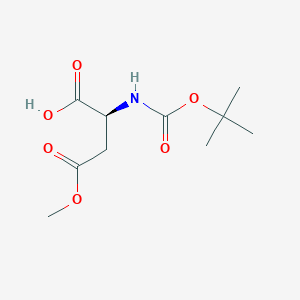

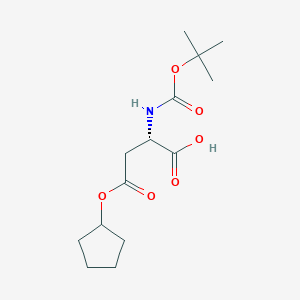

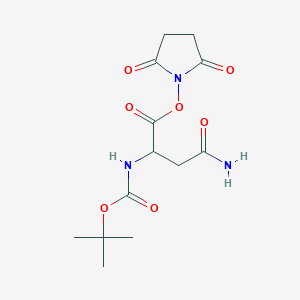

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B558627.png)